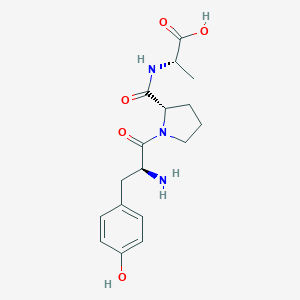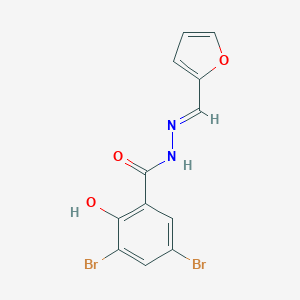![molecular formula C17H17ClN6O2 B526592 7-chloro-3-[5-[(dimethylamino)methyl]-1,2,4-oxadiazol-3-yl]-5-methyl-4H-imidazo[1,5-a][1,4]benzodiazepin-6-one CAS No. 308239-86-3](/img/structure/B526592.png)
7-chloro-3-[5-[(dimethylamino)methyl]-1,2,4-oxadiazol-3-yl]-5-methyl-4H-imidazo[1,5-a][1,4]benzodiazepin-6-one
Übersicht
Beschreibung
Dpide is a Novel partial positive allosteric GABAA receptor modulator.
Wissenschaftliche Forschungsanwendungen
Absorption and Disposition in Animals
- L-663,581, a compound related to the queried chemical structure, has been studied for its absorption and disposition in rats, dogs, and monkeys, showing rapid clearance and extensive first-pass metabolism in all species. This research highlights the importance of understanding the pharmacokinetics of such compounds (Chen & Lin, 1994).
Metabolite Identification and Pharmacokinetics
- The pharmacokinetics and metabolite identification of midazolam, which shares structural similarities with the queried compound, have been studied, emphasizing the significance of metabolite analysis for understanding drug behavior in the body (Coassolo et al., 1982).
Synthesis and Structure-Activity Relationships
- Research on the synthesis and structure-activity relationships of imidazobenzodiazepin-6-ones provides insights into the importance of specific structural modifications for altering receptor affinities, potentially applicable to the compound (Ananthan et al., 1993).
Alternate Synthesis for Related Compounds
- Alternative synthesis methods for compounds structurally related to the queried chemical, such as 7-chloro-N-methyl-5-(1H-pyrrol-2-yl)-3H-1,4-benzodiazepin-2-amine, have been developed, demonstrating the evolving methodologies in synthesizing complex benzodiazepines (Maehr et al., 1995).
Novel Heterocyclic Systems
- The synthesis of novel heterocyclic systems, such as pyrazolo and imidazo-benzodiazepinones, illustrates the ongoing research into developing new benzodiazepine analogs with potential scientific applications (Gilman et al., 1977).
Determination in Plasma by HPLC and Radioreceptor Assay
- The determination of an oxadiazole-substituted 1,4-benzodiazepine in plasma using high-performance liquid chromatography (HPLC) and a radioreceptor assay highlights the analytical techniques important for the quantification and study of such compounds (Nordholm & Mengel, 1989).
Blood-Brain Barrier Permeability Studies
- Research on the blood-brain barrier permeability and in vivo activity of partial agonists of benzodiazepine receptor, such as L-663,581, provides insights into the central nervous system penetration abilities of such compounds, which is critical for their therapeutic potential (Lin et al., 1994).
Anticonvulsant Activity of Related Compounds
- The study of 5-(dialkylamino) or 5-(alkylthio) substituted benzodiazepines reveals their anticonvulsant activity, suggesting the potential neurological applications of structurally similar compounds (Grossi et al., 1993).
In Vivo Imaging of Benzodiazepine Receptor Sites
- The use of iodine-123 labelled ligands for in vivo imaging of benzodiazepine receptor sites in the human brain demonstrates the application of radio-labelled benzodiazepines in neuroimaging and receptor studies (Kuikka et al., 1996).
Eigenschaften
CAS-Nummer |
308239-86-3 |
|---|---|
Produktname |
7-chloro-3-[5-[(dimethylamino)methyl]-1,2,4-oxadiazol-3-yl]-5-methyl-4H-imidazo[1,5-a][1,4]benzodiazepin-6-one |
Molekularformel |
C17H17ClN6O2 |
Molekulargewicht |
372.8 g/mol |
IUPAC-Name |
7-chloro-3-[5-[(dimethylamino)methyl]-1,2,4-oxadiazol-3-yl]-5-methyl-4H-imidazo[1,5-a][1,4]benzodiazepin-6-one |
InChI |
InChI=1S/C17H17ClN6O2/c1-22(2)8-13-20-16(21-26-13)15-12-7-23(3)17(25)14-10(18)5-4-6-11(14)24(12)9-19-15/h4-6,9H,7-8H2,1-3H3 |
InChI-Schlüssel |
JCYLWUVDHLVGER-UHFFFAOYSA-N |
SMILES |
CN1CC2=C(N=CN2C3=C(C1=O)C(=CC=C3)Cl)C4=NOC(=N4)CN(C)C |
Kanonische SMILES |
CN1CC2=C(N=CN2C3=C(C1=O)C(=CC=C3)Cl)C4=NOC(=N4)CN(C)C |
Aussehen |
Solid powder |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Haltbarkeit |
>3 years if stored properly |
Löslichkeit |
Soluble in DMSO |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
EVT 201 EVT-201 EVT201 |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-{[6-(4-Chloro-3-fluorophenoxy)-1-methyl-1h-benzimidazol-2-yl]methoxy}benzoic acid](/img/structure/B526671.png)
![6-(2,6-Dichlorophenyl)-8-methyl-2-piperazin-1-ylpyrido[2,3-d]pyrimidin-7-one](/img/structure/B526734.png)
![(4R)-2-amino-1'-methyl-2',5-dioxospiro[7,8-dihydro-6H-chromene-4,3'-indole]-3-carbonitrile](/img/structure/B527043.png)



![7-(difluoromethyl)-3-[(2-methyl-2,3-dihydro-1H-indol-1-yl)carbonyl]-5-phenylpyrazolo[1,5-a]pyrimidine](/img/structure/B527213.png)

![1-(2,5-difluorophenyl)sulfonyl-2-[2-(1H-indol-3-yl)ethyl]guanidine](/img/structure/B527347.png)
![1-[1-(4-Acetyl-piperazine-1-carbonyl)-cyclohexyl]-3-p-tolyl-urea](/img/structure/B527348.png)
![3-[(4-Methyl-2-nitrophenoxy)methyl]-5-thiophen-2-yl-1,2-oxazole](/img/structure/B527699.png)
![3-Chloro-4-fluorophenyl-4-fluoro-4-([(5-methyl-6-methylamino-pyridin-2-ylmethyl)-amino]-methyl)-piperidin-1-yl-methanone](/img/structure/B527701.png)
![1-[5-(4-Bromophenyl)-1H-imidazole-2-ylmethyl]-3-[5-(2-pyridylthio)thiazole-2-yl]urea](/img/structure/B527775.png)
